molecular formula C13H9ClO5 B12117867 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B12117867
M. Wt: 280.66 g/mol
InChI Key: XABCKWQDQCQGJS-UHFFFAOYSA-N
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Description

5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyran ring substituted with a 4-chloro-benzyloxy group and a carboxylic acid group, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with suitable pyran derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyran ring and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9ClO5

Molecular Weight

280.66 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C13H9ClO5/c14-9-3-1-8(2-4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17)

InChI Key

XABCKWQDQCQGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)O)Cl

Origin of Product

United States

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